MCL0020
CAS No.: 475498-26-1
VCID: VC21543032
Molecular Formula: C34H39N7O4
Molecular Weight: 609.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
MCL0020 is a potent and selective antagonist of the melanocortin MC4 receptor. It is widely used in research for its ability to modulate various physiological processes, including appetite regulation and stress responses. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications. Pharmacological ProfileMCL0020 exhibits high selectivity for the MC4 receptor, with an IC50 value of 11.63 nM. It shows much lower affinity for the MC3 and MC1 receptors, with IC50 values of 1115 nM and >10,000 nM, respectively . This specificity makes it a valuable tool for studying the role of MC4 receptors in various biological processes.
Biological EffectsMCL0020 has been shown to reverse stress-induced anorexia without affecting food intake in free-feeding animals. Additionally, it exhibits anxiolytic-like activity in vivo, suggesting potential applications in treating anxiety disorders . Research Findings and ApplicationsMCL0020's selective antagonism of the MC4 receptor makes it useful for investigating the role of melanocortin signaling in various physiological processes. Its ability to modulate stress responses and appetite regulation suggests potential therapeutic applications in conditions related to these pathways. While MCL0020 is primarily used in research settings, its pharmacological profile highlights the importance of melanocortin receptors in regulating complex biological functions. Further studies are needed to fully explore its therapeutic potential. |
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CAS No. | 475498-26-1 | ||||||||
Product Name | MCL0020 | ||||||||
Molecular Formula | C34H39N7O4 | ||||||||
Molecular Weight | 609.7 g/mol | ||||||||
IUPAC Name | (2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | ||||||||
Standard InChI | InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | ||||||||
Standard InChIKey | FJFLYSMWSRRMRO-OIFRRMEBSA-N | ||||||||
Isomeric SMILES | CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | ||||||||
SMILES | CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | ||||||||
Canonical SMILES | CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | ||||||||
Appearance | White lyophilised solid | ||||||||
Boiling Point | N/A | ||||||||
Melting Point | N/A | ||||||||
Purity | >98% | ||||||||
Sequence | Ac-D-2Nal-Arg-D-2Nal-NH2 | ||||||||
Storage | -20°C | ||||||||
Synonyms | N-Acetyl-3-(2-naphthalenyl)-D-alanyl-L-arginyl-3-(2-naphthalenyl)-L-alaninamide | ||||||||
PubChem Compound | 10145571 | ||||||||
Last Modified | Apr 15 2024 |
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